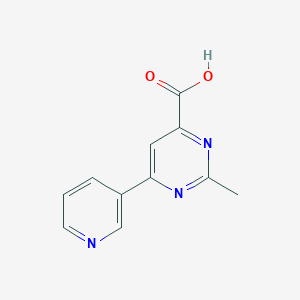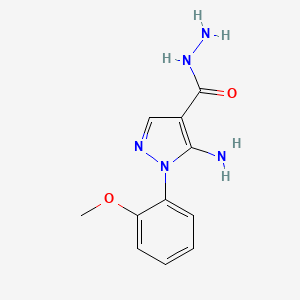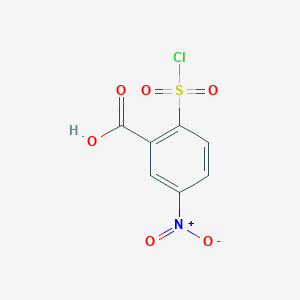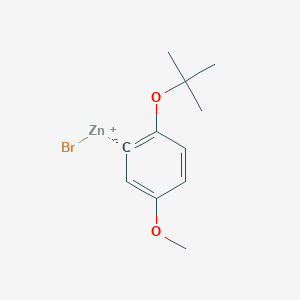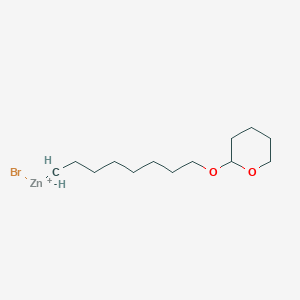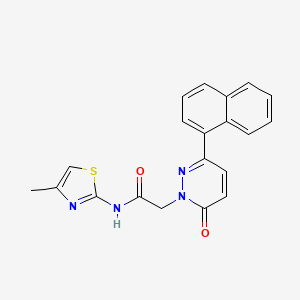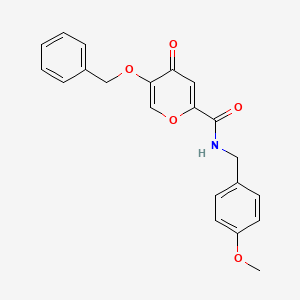
5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a benzyloxy group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the benzyloxy and methoxybenzyl groups. One common approach is to start with a suitable pyran precursor and introduce the benzyloxy group through a nucleophilic substitution reaction. The methoxybenzyl group can be added using a Friedel-Crafts alkylation reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated pyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy and methoxybenzyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s effects can include inhibition of enzyme activity or alteration of cellular signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(4-ethoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
- 5-(benzyloxy)-N-(4-methoxybenzyl)-4-hydroxy-4H-pyran-2-carboxamide
Uniqueness
5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both benzyloxy and methoxybenzyl groups can enhance its binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C21H19NO5/c1-25-17-9-7-15(8-10-17)12-22-21(24)19-11-18(23)20(14-27-19)26-13-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,24) |
InChI Key |
DXYNTYWXZWZOSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



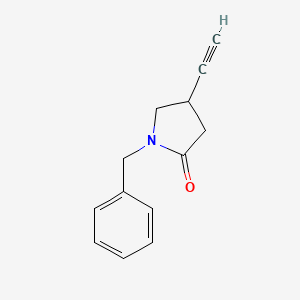


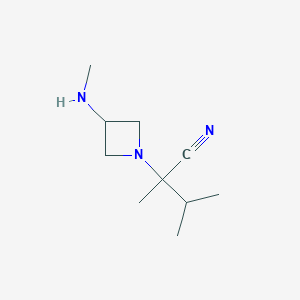

![1-ethyl-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B14876164.png)
